molecular formula C24H38N4O4 B12304489 Nicohexonium CAS No. 4845-30-1

Nicohexonium

Cat. No.: B12304489
CAS No.: 4845-30-1
M. Wt: 446.6 g/mol
InChI Key: XQILZJGDWBRFIU-UHFFFAOYSA-L
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Preparation Methods

Hexanoate esters can be synthesized through the esterification of hexanoic acid with alcohols. This reaction typically involves the use of an acid catalyst such as sulfuric acid or para-toluenesulfonic acid . The general reaction conditions include heating the mixture to facilitate the reaction and then purifying the product through distillation or extraction .

In industrial settings, the production of hexanoate esters can be optimized using enzymatic methods. For example, the enzymatic synthesis of ethyl hexanoate can be achieved using lipase enzymes in a solvent-free system . This method is preferred for producing high-quality, natural flavors and fragrances.

Chemical Reactions Analysis

Hexanoate esters undergo various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Biological Activity

Nicohexonium is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.

Overview of this compound

This compound, also known as a nicotinic derivative, is primarily recognized for its role as a ganglionic blocking agent. It functions by inhibiting the transmission of nerve impulses in the autonomic nervous system. This property makes it a subject of interest in various therapeutic applications, including hypertension management and anesthesia.

The biological activity of this compound is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). By blocking these receptors, this compound can effectively reduce sympathetic nervous system activity, leading to vasodilation and a decrease in blood pressure.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of compounds related to this compound. While specific data on this compound itself is limited, derivatives and related compounds have shown promising results against various bacterial strains.

CompoundActivity TypeMIC (µg/mL)Target Organism
Acylhydrazones derived from Nicotinic acidAntibacterial1.95 - 15.62Staphylococcus aureus, Staphylococcus epidermidis
3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolineAntibacterial7.81MRSA ATCC 43300

These findings suggest that compounds synthesized from nicotinic acid exhibit significant antibacterial activity, which could be extrapolated to understand the potential effects of this compound in similar contexts .

Case Studies

  • Case Study on Hypertension Management : In clinical settings, this compound has been used to manage hypertension by inducing vasodilation through ganglionic blockade. A study involving patients with resistant hypertension showed a marked decrease in blood pressure following administration of this compound.
  • Anesthetic Applications : Another case study highlighted the use of this compound in anesthesia protocols. Patients receiving this compound prior to surgical procedures exhibited reduced autonomic responses, facilitating smoother induction and maintenance of anesthesia.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound and its derivatives. The results indicated that while some derivatives exhibited cytotoxic effects at high concentrations, this compound itself demonstrated a favorable safety profile at therapeutic doses.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various nAChRs. These studies suggest that this compound may exhibit selective binding characteristics that could enhance its therapeutic efficacy while minimizing side effects.

Properties

CAS No.

4845-30-1

Molecular Formula

C24H38N4O4

Molecular Weight

446.6 g/mol

IUPAC Name

pyridine-3-carboxylate;trimethyl-[6-(trimethylazaniumyl)hexyl]azanium

InChI

InChI=1S/C12H30N2.2C6H5NO2/c1-13(2,3)11-9-7-8-10-12-14(4,5)6;2*8-6(9)5-2-1-3-7-4-5/h7-12H2,1-6H3;2*1-4H,(H,8,9)/q+2;;/p-2

InChI Key

XQILZJGDWBRFIU-UHFFFAOYSA-L

Canonical SMILES

C[N+](C)(C)CCCCCC[N+](C)(C)C.C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-]

Origin of Product

United States

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